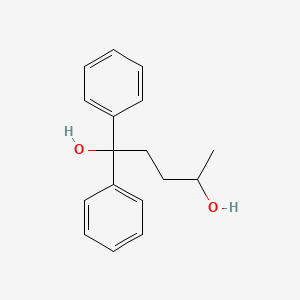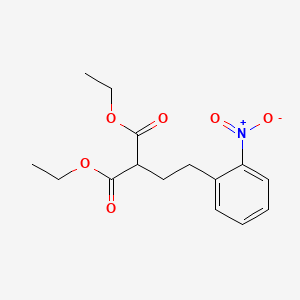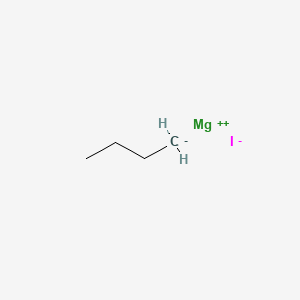
Magnesium, butyliodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, butyliodo- is an organometallic compound that features a magnesium atom bonded to a butyl group and an iodine atom. This compound is part of the broader class of organomagnesium compounds, which are widely used in organic synthesis due to their reactivity and versatility. The presence of both the butyl group and the iodine atom in the molecule makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium, butyliodo- can be synthesized through the reaction of butyl iodide with magnesium metal in an appropriate solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows:
C4H9I+Mg→C4H9MgI
This reaction is typically carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The magnesium metal is often activated by the addition of a small amount of iodine or 1,2-dibromoethane to initiate the reaction .
Industrial Production Methods
On an industrial scale, the production of magnesium, butyliodo- follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yields and purity. The use of continuous flow reactors can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Magnesium, butyliodo- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in an ether solvent.
Substitution Reactions: Often involves halogenated compounds, with the reaction facilitated by the presence of a catalyst or under specific temperature conditions.
Reduction Reactions: May involve the use of additional reducing agents or specific reaction conditions to achieve the desired reduction.
Major Products Formed
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Organomagnesium Halides: Formed from halogen-metal exchange reactions.
Reduced Organic Compounds: Formed from reduction reactions.
科学的研究の応用
Magnesium, butyliodo- has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions
作用機序
The mechanism of action of magnesium, butyliodo- involves the transfer of the butyl group to a substrate, facilitated by the magnesium atom. This transfer can occur through nucleophilic addition, substitution, or reduction mechanisms, depending on the nature of the substrate and the reaction conditions. The magnesium atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction .
類似化合物との比較
Similar Compounds
Magnesium, methyl-: Similar in reactivity but with a methyl group instead of a butyl group.
Magnesium, ethyl-: Features an ethyl group, offering different reactivity and selectivity.
Magnesium, phenyl-: Contains a phenyl group, providing unique reactivity in aromatic substitution reactions
Uniqueness
Magnesium, butyliodo- is unique due to the presence of the butyl group, which offers a balance between reactivity and steric hindrance. This makes it particularly useful in reactions where a longer carbon chain is beneficial, such as in the synthesis of larger organic molecules.
特性
CAS番号 |
1889-20-9 |
|---|---|
分子式 |
C4H9IMg |
分子量 |
208.32 g/mol |
IUPAC名 |
magnesium;butane;iodide |
InChI |
InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
HJMSAAPFKZYBSQ-UHFFFAOYSA-M |
正規SMILES |
CCC[CH2-].[Mg+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


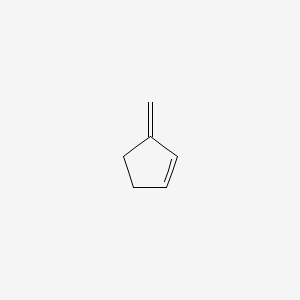
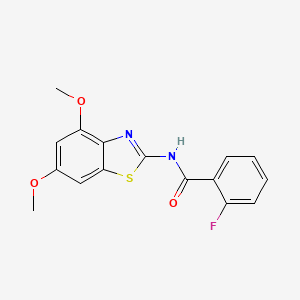
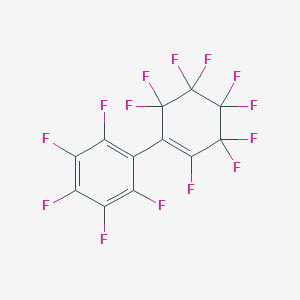
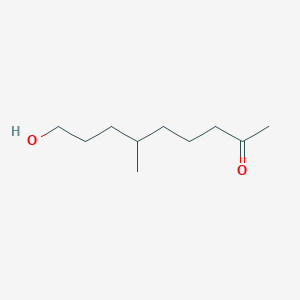
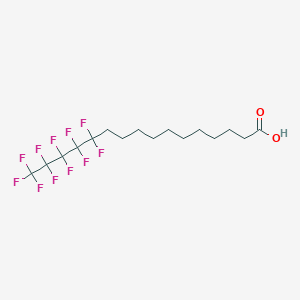
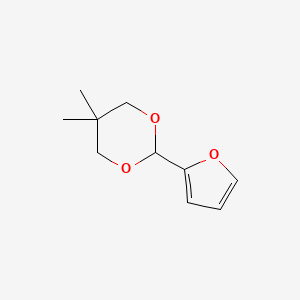
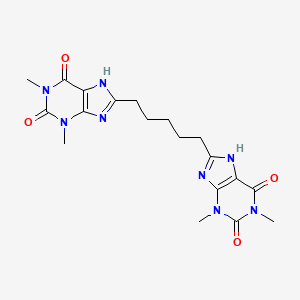
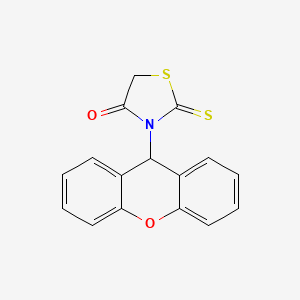
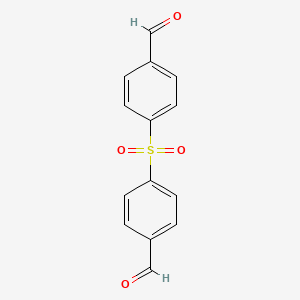
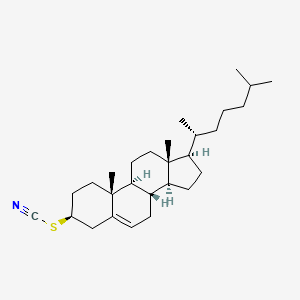
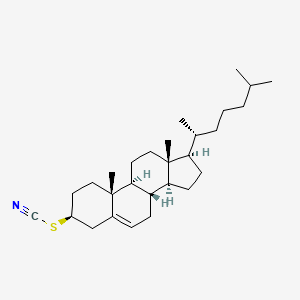
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
